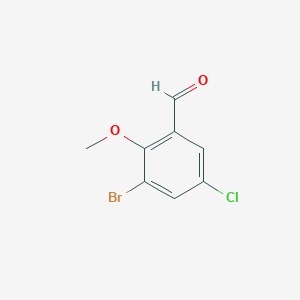

3-Bromo-5-chloro-2-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

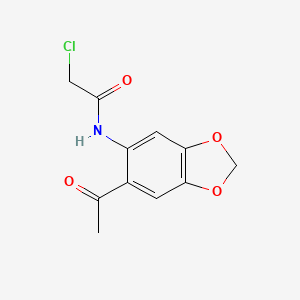

3-Bromo-5-chloro-2-methoxybenzaldehyde (BCM) is an aromatic aldehyde that is widely used in organic synthesis. It is an important intermediate for the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. BCM is also used in the synthesis of heterocyclic compounds, such as imidazoles, furans, and thiophenes. It is also used in the synthesis of natural products, such as flavonoids, terpenoids, and alkaloids. BCM is a colorless liquid with a slightly pungent odor.

Scientific Research Applications

Synthesis and Antioxidant Activity

- A study focused on synthesizing derivatives from halogenated vanillin, including 3-bromo-5-chloro-2-methoxybenzaldehyde, and testing their antioxidant activities using the DPPH method. The synthesized compounds showed varying degrees of antioxidant activity, indicating potential for further exploration in this field (Rijal, Haryadi, & Anwar, 2022).

Molecular Structure and Conformation

- Research on N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide revealed its planar molecular structure with a specific dihedral angle between benzene rings. This study contributes to understanding the structural and conformational properties of similar compounds (Hou, 2009).

Synthesis of Isostructural Hydrazone Compounds

- Syntheses of hydrazone compounds using 3-bromo-5-chloro-2-hydroxybenzaldehyde have been studied, leading to the formation of structurally characterized compounds. These syntheses contribute to the field of organic chemistry and material sciences (Wang, You, & Wang, 2011).

Spectroscopic Studies and Molecular Simulations

- Investigations into the spectral properties of similar compounds using density functional theory have been conducted. These studies provide valuable insights into the electronic and chemical properties of halogenated benzaldehydes (Balachandran, Santhi, & Karpagam, 2013).

Biotransformation and Environmental Impact

- The white rot fungus Bjerkandera adusta has been studied for its ability to biotransform halogenated compounds, including this compound. This research is significant for understanding environmental impacts and biodegradation processes of halogenated organic compounds (Beck, Lauritsen, Patrick, & Cooks, 2000).

Mechanism of Action

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically undergo reactions at the benzylic position .

Mode of Action

The mode of action of 3-Bromo-5-chloro-2-methoxybenzaldehyde involves interactions with its targets, leading to changes in their function. For instance, benzylic halides can undergo free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to participate in reactions at the benzylic position, which can affect various biochemical pathways .

Result of Action

Similar compounds are known to cause changes at the molecular level, such as the removal of a hydrogen atom from the benzylic position .

properties

IUPAC Name |

3-bromo-5-chloro-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHPXUMZJOUCSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359592 |

Source

|

| Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25299-26-7 |

Source

|

| Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)